molecular formula C15H11NO3 B2549721 Methyl 4-(4-cyanophenoxy)benzoate CAS No. 201480-94-6

Methyl 4-(4-cyanophenoxy)benzoate

Cat. No.: B2549721
CAS No.: 201480-94-6
M. Wt: 253.257
InChI Key: ALQLCHDVYMZVJA-UHFFFAOYSA-N
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Description

Methyl 4-(4-cyanophenoxy)benzoate is an organic compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol . It is a solid at room temperature and is primarily used in research and industrial applications.

Scientific Research Applications

Methyl 4-(4-cyanophenoxy)benzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyanophenoxy)benzoate typically involves the reaction of 4-cyanophenol with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

    Reactants: 4-cyanophenol and methyl 4-bromobenzoate.

    Base: Potassium carbonate.

    Solvent: Dimethylformamide (DMF).

    Conditions: Elevated temperatures, typically around 100-150°C.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-cyanophenoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Oxidation: The phenoxy group can undergo oxidation to form quinones.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Hydrolysis: 4-(4-cyanophenoxy)benzoic acid.

    Reduction: Methyl 4-(4-aminophenoxy)benzoate.

    Oxidation: Quinone derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyanophenoxy)benzoate depends on its application. In biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Methyl 4-(4-cyanophenoxy)benzoate can be compared with other similar compounds such as:

    Methyl 4-(4-methylphenoxy)benzoate: Similar structure but with a methyl group instead of a nitrile group.

    Methyl 4-(4-chlorophenoxy)benzoate: Similar structure but with a chlorine atom instead of a nitrile group.

Properties

IUPAC Name

methyl 4-(4-cyanophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQLCHDVYMZVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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